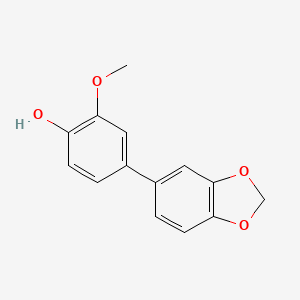
5-(3-Ethoxyphenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Ethoxyphenyl)-2-methoxyphenol, also known as 5-EPMP, is an organic compound that is used in many scientific research applications. It is a colorless solid that has a melting point of 125-127°C and a boiling point of 248°C. 5-EPMP is a non-steroidal compound that is used in various areas of research, including biochemistry, molecular biology, and pharmacology.
Aplicaciones Científicas De Investigación
5-(3-Ethoxyphenyl)-2-methoxyphenol, 95% is used in many scientific research applications. It has been used in the study of the effects of various drugs on the central nervous system. It has also been used in the study of the effects of various hormones on the reproductive system. Additionally, 5-(3-Ethoxyphenyl)-2-methoxyphenol, 95% has been used in the study of the effects of various drugs on the cardiovascular system.
Mecanismo De Acción
The mechanism of action of 5-(3-Ethoxyphenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed to act as a ligand at certain G protein-coupled receptors (GPCRs). It has been shown to bind to the 5-HT2A serotonin receptor, as well as to the 5-HT2C receptor. Additionally, it has been shown to bind to the dopamine D2 receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Ethoxyphenyl)-2-methoxyphenol, 95% have not been extensively studied. However, it has been shown to have an inhibitory effect on the release of dopamine in the brain. Additionally, it has been shown to have an inhibitory effect on the release of serotonin in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-Ethoxyphenyl)-2-methoxyphenol, 95% in laboratory experiments include its low cost and easy availability. Additionally, it is relatively non-toxic and it has a relatively low melting point, making it easy to use in experiments. The main limitation of 5-(3-Ethoxyphenyl)-2-methoxyphenol, 95% is that its mechanism of action is not yet fully understood.
Direcciones Futuras
The future directions for 5-(3-Ethoxyphenyl)-2-methoxyphenol, 95% research include further study of its mechanism of action, as well as its effects on various biological systems. Additionally, further research could be conducted on the effects of 5-(3-Ethoxyphenyl)-2-methoxyphenol, 95% on the cardiovascular and reproductive systems. Additionally, research could be conducted on the effects of 5-(3-Ethoxyphenyl)-2-methoxyphenol, 95% on the development of various diseases. Finally, further research could be conducted on the potential therapeutic applications of 5-(3-Ethoxyphenyl)-2-methoxyphenol, 95%.
Métodos De Síntesis
5-(3-Ethoxyphenyl)-2-methoxyphenol, 95% is typically synthesized using a Grignard reaction. This reaction involves the addition of a Grignard reagent to an aldehyde or ketone in the presence of a base. The Grignard reagent is typically a mixture of magnesium and an alkyl halide, such as bromoethane or bromopropane. The reaction is typically carried out in an inert solvent such as diethyl ether. The reaction typically yields a product that contains the desired 5-(3-Ethoxyphenyl)-2-methoxyphenol, 95% molecule.
Propiedades
IUPAC Name |
5-(3-ethoxyphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-3-18-13-6-4-5-11(9-13)12-7-8-15(17-2)14(16)10-12/h4-10,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBDXTXRDGHUIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685567 |
Source


|
| Record name | 3'-Ethoxy-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261920-15-3 |
Source


|
| Record name | 3'-Ethoxy-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














